1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride
Overview
Description
1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride is an organic compound with the empirical formula C11H20ClNO2 and a molecular weight of 233.74 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C (O)C1 (CCCCC1)N2CCCC2. [H]Cl
. This indicates that the molecule consists of a cyclohexane ring with a carboxylic acid group and a pyrrolidine ring attached . Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C11H20ClNO2 and it has a molecular weight of 233.74 .Scientific Research Applications
Hydrophilic Aliphatic Polyesters
The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those derived from cyclohexanone, were explored for creating hydrophilic aliphatic polyesters. This research emphasizes the synthesis of cyclic esters with protected functional groups and their polymerization to yield materials with potential applications in biodegradable plastics and drug delivery systems (Trollsås et al., 2000).
Porphyrin-based Organogels
Investigations into porphyrin-based organogels revealed how the introduction of hydrogen-bond-donating (carboxylic acid) and accepting (pyridine) substituents into porphyrins can control gelation properties and aggregation modes, offering insights into the design of new materials for applications ranging from catalysis to environmental remediation (Tanaka et al., 2005).
Synthesis of Alpha-cyclopropyl-beta-homoprolines
Research into the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions highlights the potential of these compounds in medicinal chemistry and drug design. These cyclic beta-amino acids could be incorporated into peptides and proteins, modifying their properties for therapeutic applications (Cordero et al., 2009).
Polyamides with Cyclohexane Structures
The synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane were studied, indicating the relevance of such structures in creating materials with desirable thermal and mechanical properties for use in advanced engineering and electronics applications (Yang et al., 1999).
Facile Synthesis of 5-Hydroxy-2H-pyrrol-2-one Derivatives
A study on the facile synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide and aldehydes catalyzed by piperidine showcases the importance of this reaction in producing compounds that could have applications in pharmaceuticals and organic materials (Fan et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
1-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12;/h1-9H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFPRKDXKHARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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